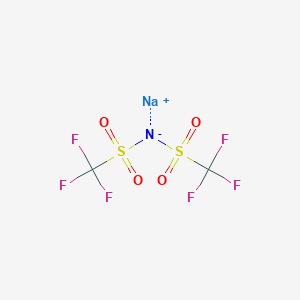
Sodium bis(trifluoromethanesulfonyl)imide
Numéro de catalogue B1313672
Poids moléculaire: 304.15 g/mol
Clé InChI: QXZNUMVOKMLCEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06008267
Procedure details


The compound phenoxyethylvinylether is prepared by reacting chloroethylvinylether with sodium phenate, followed by polymerization in dichloromethane initiated with TiCl4 at -10° C. By reacting 8.2 g of the polymer with 9.8 g of phenyliodosotoluene sulfonate in 40 mL of a mixture of an equal volume of acetic acid and dichloromethane. A polyiodonium is obtained which is precipitated with ether. The ionic exchange reaction is carried similarly to that of example 3 between 12 g of polymer and 7 g of sodium bis(trifluoromethanesulfonyl)imide. After precipitation and washing with water, there is obtained a sticky mass which is used in a 50% solution of methylethylketone.






[Compound]
Name
polymer
Quantity
8.2 g
Type
reactant
Reaction Step Seven

Name
phenyliodosotoluene sulfonate
Quantity
9.8 g
Type
reactant
Reaction Step Eight

[Compound]
Name
polymer
Quantity
12 g
Type
reactant
Reaction Step Nine

Name
sodium bis(trifluoromethanesulfonyl)imide
Quantity
7 g
Type
reactant
Reaction Step Ten

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven


[Compound]
Name
mixture
Quantity
40 mL
Type
solvent
Reaction Step Thirteen

Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][O:4][CH:5]=[CH2:6].[CH:7]1[CH:12]=[CH:11][C:10]([O-:13])=[CH:9][CH:8]=1.[Na+].C1(C2C(I=O)=C(S([O-])(=O)=O)C(C)=CC=2)C=CC=CC=1.[N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Na+]>ClCCl.Cl[Ti](Cl)(Cl)Cl.CC(CC)=O.C(O)(=O)C>[O:13]([CH2:6][CH2:5][O:4][CH:3]=[CH2:2])[C:10]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCOC=C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)CC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)[O-].[Na+]
|
Step Seven
[Compound]
|
Name
|
polymer
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
phenyliodosotoluene sulfonate
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=1C(=C(C(=CC1)C)S(=O)(=O)[O-])I=O
|
Step Nine
[Compound]
|
Name
|
polymer
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
sodium bis(trifluoromethanesulfonyl)imide
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Na+]
|
Step Eleven
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Thirteen
[Compound]
|
Name
|
mixture
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A polyiodonium is obtained which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is precipitated with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ionic exchange reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After precipitation
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
there is obtained a sticky mass which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)CCOC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
